molecular formula C14H19Cl3NO4P B2625112 2-phenyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)acetamide CAS No. 51945-91-6

2-phenyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)acetamide

Cat. No.: B2625112
CAS No.: 51945-91-6
M. Wt: 402.63
InChI Key: RIGSARLPHOOQCX-UHFFFAOYSA-N
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Description

2-phenyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)acetamide is a complex organic compound with a molecular formula of C12H15Cl3NO3P. This compound is known for its unique structure, which includes a phenyl group, a trichloroethyl group, and a diethoxyphosphoryl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)acetamide typically involves multiple steps. One common method includes the reaction of phenylacetic acid with thionyl chloride to form phenylacetyl chloride. This intermediate is then reacted with 2,2,2-trichloro-1-diethoxyphosphorylethylamine under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trichloroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

2-phenyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)acetamide is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)acetamide involves its interaction with specific molecular targets. The trichloroethyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The diethoxyphosphoryl group can participate in phosphorylation reactions, affecting cellular signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-(2,2,2-trichloro-1-(2-chlorophenoxy)ethyl)acetamide
  • 2-phenyl-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)acetamide
  • 2,2-diphenyl-N-(2,2,2-trichloro-1-(4-chlorophenoxy)ethyl)acetamide

Uniqueness

Compared to similar compounds, 2-phenyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)acetamide is unique due to its diethoxyphosphoryl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-phenyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl3NO4P/c1-3-21-23(20,22-4-2)13(14(15,16)17)18-12(19)10-11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGSARLPHOOQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)CC1=CC=CC=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl3NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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